N-(4-tert-butylphenyl)-3-(1H-indol-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-tert-butylphenyl)-3-(1H-indol-3-yl)propanamide is an organic compound that features a tert-butylphenyl group and an indole moiety connected by a propanamide linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butylphenyl)-3-(1H-indol-3-yl)propanamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the tert-Butylphenyl Group: The tert-butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where tert-butyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Amide Bond Formation: The final step involves the formation of the amide bond by reacting the indole derivative with the tert-butylphenyl derivative in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butylphenyl)-3-(1H-indol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-(4-tert-butylphenyl)-3-(1H-indol-3-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-tert-butylphenyl)-3-(1H-indol-3-yl)propanamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may modulate specific signaling pathways or biochemical processes, leading to its observed effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N-(4-tert-butylphenyl)-3-(1H-indol-3-yl)acetamide: Similar structure with an acetamide linker instead of a propanamide linker.
N-(4-tert-butylphenyl)-3-(1H-indol-3-yl)butanamide: Similar structure with a butanamide linker instead of a propanamide linker.
N-(4-tert-butylphenyl)-3-(1H-indol-3-yl)ethanamide: Similar structure with an ethanamide linker instead of a propanamide linker.
Uniqueness
N-(4-tert-butylphenyl)-3-(1H-indol-3-yl)propanamide is unique due to its specific combination of the tert-butylphenyl group and the indole moiety connected by a propanamide linker. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H24N2O |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-(4-tert-butylphenyl)-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C21H24N2O/c1-21(2,3)16-9-11-17(12-10-16)23-20(24)13-8-15-14-22-19-7-5-4-6-18(15)19/h4-7,9-12,14,22H,8,13H2,1-3H3,(H,23,24) |
InChI Key |
CLTIXMOVGICVTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)CCC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.